c-Myc inhibitor 7

c-Myc Antiproliferative IC50

c-Myc inhibitor 7 (GT19630) is a cereblon E3 ligase modulator delivering sub-nanomolar degradation of c-Myc, GSPT1, and CK1α. Unlike conventional dimerization disruptors, it achieves >100-fold cancer selectivity and complete tumor regression at 0.3 mg/kg oral BID. Essential for TP53-mutant AML/venetoclax-resistant models requiring robust c-Myc depletion with minimal myelosuppression.

Molecular Formula C35H30N6O5
Molecular Weight 614.6 g/mol
Cat. No. B13926052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 7
Molecular FormulaC35H30N6O5
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7
InChIInChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45)
InChIKeyYGMJASQRQLEOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Myc Inhibitor 7 (GT19630) – Potent Multi-Target Degrader for c-Myc-Driven Cancer Research


c-Myc inhibitor 7 (CAS 2883535-99-5, also designated GT19630) is a cereblon E3 ligase modulator (CELMoD) that functions as a multi-target protein degrader, potently degrading c-MYC, CK1α, GSPT1, and IKZF1/2/3 in tumor cells [1]. It exhibits sub-nanomolar antiproliferative activity in c-Myc-driven hematologic cancer cell lines (HL60 IC₅₀ = 0.5 nM) and induces complete tumor regression in xenograft models at low oral doses [2].

Why c-Myc Inhibitor 7 Cannot Be Replaced by Conventional Small-Molecule c-Myc Inhibitors


Conventional c-Myc inhibitors (e.g., 10058-F4, 10074-G5, MYCi975) primarily disrupt c-Myc/Max dimerization or DNA binding with micromolar potency and narrow therapeutic windows . In contrast, c-Myc inhibitor 7 (GT19630) operates via a targeted degradation mechanism, achieving sub-nanomolar potency and >100-fold selectivity for cancer cells over normal hematopoietic progenitors [1]. This fundamental difference in mechanism and potency precludes direct substitution in experimental protocols requiring robust c-Myc depletion or in vivo efficacy.

Quantitative Differentiation of c-Myc Inhibitor 7 from Structural and Functional Analogs


Superior Antiproliferative Potency: c-Myc Inhibitor 7 vs. Traditional c-Myc Inhibitors

c-Myc inhibitor 7 (GT19630) exhibits an IC₅₀ of 0.5 nM in HL60 cells, representing a ~100,000-fold improvement in potency over the classical c-Myc inhibitor 10058-F4 (IC₅₀ = 51 µM in the same HL60 cell line) . It is also >10,000-fold more potent than MYCi975 (IC₅₀ = 3.7–6.4 µM in MYC-dependent cell lines) and >20,000-fold more potent than 10074-G5 (IC₅₀ = 13.5–30 µM in HL60 cells) .

c-Myc Antiproliferative IC50

Enhanced Cancer Cell Selectivity: c-Myc Inhibitor 7 vs. Normal Hematopoietic Progenitors

c-Myc inhibitor 7 (GT19630) demonstrates >100-fold selectivity for c-Myc-driven cancer cells over normal blood cells. It inhibits HL60 cell proliferation with an IC₅₀ of 0.33 nM, compared to 26.2 nM in GM-CSF-stimulated TF-1 erythroid progenitor cells and 40.2 nM in bone marrow colony-forming cell assays [1]. In contrast, the analog GT19715 exhibits a smaller therapeutic window (IC₅₀ 1.8 nM in HL60 vs. 40.2 nM in normal myeloid progenitors, ~22-fold selectivity) [2].

c-Myc Selectivity Therapeutic Window

Differential c-Myc Degradation Potency and Selectivity: c-Myc Inhibitor 7 vs. Normal Tissue

c-Myc inhibitor 7 (GT19630) degrades c-Myc protein in HL60 cells with an IC₅₀ of 1.5 nM, compared to 52.5 nM in TF-1 growth-factor-regulated erythroid progenitor cells, indicating ~35-fold selective degradation in cancer cells [1]. In vivo, GT19630 selectively degrades Myc proteins in HL60 and SCLC xenograft tumors while exhibiting markedly lower degradation potency in rat spleen [2]. This tumor-selective degradation profile contrasts with less selective degraders like GT19715, which show similar degradation potency in cancer and normal cells [3].

c-Myc Targeted Degradation DC50

Multi-Target Degradation Profile: c-Myc Inhibitor 7 vs. Selective c-Myc Inhibitors

c-Myc inhibitor 7 (GT19630) is a dual c-Myc/GSPT1 degrader that also potently degrades CK1α (IC₉₀ <10 nM) and GSPT1/GSPT2 (IC₉₀ <1 nM) [1]. This multi-target profile distinguishes it from selective c-Myc inhibitors like 10058-F4 and 10074-G5, which solely disrupt c-Myc/Max dimerization without inducing degradation of GSPT1 or CK1α . The concurrent degradation of GSPT1, a translation termination factor essential for leukemia stem cell survival, may confer enhanced anti-leukemic activity compared to c-Myc-selective agents [2].

PROTAC Multi-Target Degrader GSPT1

In Vivo Efficacy at Low Doses: c-Myc Inhibitor 7 vs. MYCi975

c-Myc inhibitor 7 (GT19630) induces complete tumor regression in HL60 xenograft models at a low oral dose of 0.3 mg/kg twice daily [1]. In comparison, the orally active MYC inhibitor MYCi975 requires higher doses (typically 50–100 mg/kg) to achieve tumor growth inhibition in xenograft models and does not induce complete regression as a single agent [2]. GT19630 also eradicates lymphoma cells in systemic Daudi leukemia/lymphoma models at well-tolerated doses [3].

Xenograft In Vivo Efficacy Tumor Regression

Optimal Research and Preclinical Applications for c-Myc Inhibitor 7 (GT19630)


In Vivo Xenograft Studies of c-Myc-Driven Hematologic Malignancies

c-Myc inhibitor 7 (GT19630) is ideally suited for in vivo efficacy studies in HL60 AML xenograft or systemic Daudi lymphoma models. At low oral doses (0.3 mg/kg bid), it induces complete tumor regression and eradicates circulating blasts, providing a robust benchmark for evaluating c-Myc dependency in hematologic cancers [1]. Its >100-fold selectivity for cancer cells over normal hematopoietic progenitors minimizes myelosuppression, enabling chronic dosing regimens without confounding toxicity .

Investigating c-Myc/GSPT1 Co-Dependency and Resistance Mechanisms

Researchers exploring synthetic lethality or resistance mechanisms involving c-Myc and GSPT1 should prioritize c-Myc inhibitor 7 due to its dual degradation profile. It potently degrades both c-Myc (IC₅₀ 1.5 nM) and GSPT1 (IC₉₀ <1 nM), making it a valuable chemical probe for dissecting the integrated stress response and translational control in MYC-driven cancers [1]. Its activity is independent of TP53 status, enabling studies in p53-mutant or venetoclax-resistant AML models where conventional therapies fail [2].

High-Throughput Screening for c-Myc Degrader Synergy

The sub-nanomolar potency of c-Myc inhibitor 7 (IC₅₀ 0.5 nM in HL60 cells) allows for use at exceptionally low concentrations in combination screens. This minimizes solvent toxicity and off-target effects, facilitating the identification of synergistic partners (e.g., BCL-2 inhibitors, immunomodulatory agents) without confounding from high compound concentrations [1]. Its multi-target degradation of CK1α, GSPT1, and IKZF1/2/3 further enables exploration of combination strategies targeting parallel oncogenic pathways .

Quote Request

Request a Quote for c-Myc inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.